Description: Several papers investigate the antimicrobial activity of various substituted acetamides, particularly against bacteria like Klebsiella pneumoniae [, ] and Staphylococcus aureus [].
Description: Multiple papers explore the potential of substituted acetamides as anticancer agents, targeting various cancer cell lines, including HT-29 (colon cancer) [, ], A549 (lung cancer) [], and BGC-823 (gastric cancer) [].
Description: GDC-0449 (2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide) is a substituted acetamide specifically designed as a Hedgehog (Hh) signaling pathway inhibitor [].
Mechanism of Action: GDC-0449 acts as a potent and selective antagonist of the Hh pathway, which plays a critical role in embryonic development and is implicated in various cancers [].
Applications: This compound is currently undergoing Phase II clinical trials for treating various cancers, highlighting the translational potential of this class of molecules [].
Description: CHMFL-KIT-64 [] is a substituted acetamide derivative specifically designed to inhibit c-KIT kinase, a crucial target for treating gastrointestinal stromal tumors (GIST).
Mechanism of Action: CHMFL-KIT-64 demonstrates potent inhibition against a broad spectrum of c-KIT mutants, including those conferring resistance to existing drugs like imatinib [].
Applications: This compound exhibited promising in vivo antitumor efficacy in various GIST models, indicating its potential as a therapeutic candidate for GIST [].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9